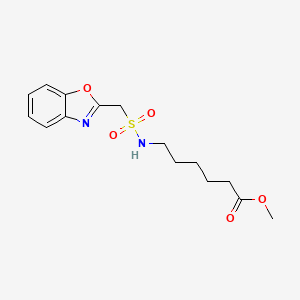

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)

Description

BenchChem offers high-quality Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-(1,3-benzoxazol-2-ylmethylsulfonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-21-15(18)9-3-2-6-10-16-23(19,20)11-14-17-12-7-4-5-8-13(12)22-14/h4-5,7-8,16H,2-3,6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATCNPMBKDSDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCNS(=O)(=O)CC1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652448 | |

| Record name | Methyl 6-{[(1,3-benzoxazol-2-yl)methanesulfonyl]amino}hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-89-4 | |

| Record name | Methyl 6-[[(2-benzoxazolylmethyl)sulfonyl]amino]hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-{[(1,3-benzoxazol-2-yl)methanesulfonyl]amino}hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: A Strategic Pathway for the Synthesis of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for "Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)," a molecule combining the privileged benzoxazole scaffold with a functionalized sulfonamide moiety. This document is intended for researchers, medicinal chemists, and drug development professionals. We present a logical, multi-step synthesis beginning from commercially available precursors. The narrative emphasizes the causal reasoning behind strategic choices in methodology, reagents, and reaction conditions. Each major transformation is accompanied by a detailed, step-by-step protocol, mechanistic insights, and quantitative data presented for clarity. The guide culminates in a complete reference section, providing authoritative grounding for the described procedures.

Introduction: The Significance of Benzoxazole and Sulfonamide Scaffolds

The benzoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions allow it to bind with high affinity to a variety of biological targets. Benzoxazole derivatives have demonstrated a vast spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]

Similarly, the sulfonamide functional group is a critical pharmacophore, most famously associated with the first generation of antibacterial sulfa drugs. Beyond this, its unique electronic properties and ability to act as a bioisostere for carboxylic acids or amides have cemented its role in the design of drugs targeting carbonic anhydrases, proteases, and kinases.[4]

The target molecule, Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate), represents a logical fusion of these two important scaffolds. The design suggests a molecule with potential for nuanced biological activity, where the benzoxazole core acts as a recognition element and the N-acylated sulfonamide tail can be tailored to modulate physicochemical properties or interact with specific sub-pockets of a target protein. This guide delineates a plausible and efficient pathway for its construction, providing the foundational chemistry required for further analogue synthesis and biological investigation.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target compound dictates a convergent strategy. The final N-acyl bond is identified as the most strategic disconnection, revealing a primary sulfonamide and an activated carboxylic acid as key precursors. This approach isolates the synthesis of the core heterocyclic structure from the preparation of the aliphatic side chain.

The synthesis is therefore structured into three primary stages:

-

Construction of the Benzoxazole Core: Synthesis of the key intermediate, 2-(Chloromethyl)benzoxazole, from 2-aminophenol.

-

Installation and Elaboration of the Sulfonamide Moiety: A multi-step conversion of the chloromethyl group into a primary methanesulfonamide.

-

Final Convergent Acylation: Preparation of the 6-methylhexanoyl chloride sidechain and its final coupling to the sulfonamide core to yield the target molecule.

This strategic pathway is visualized in the workflow diagram below.

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of Key Intermediate: 2-(Chloromethyl)benzoxazole

The foundational step is the construction of the benzoxazole ring system functionalized with a reactive chloromethyl handle at the 2-position. The most direct method involves the condensation of 2-aminophenol with a chloroacetic acid derivative, followed by intramolecular cyclization.[2]

Mechanistic Rationale

The reaction proceeds via two key steps:

-

N-Acylation: The nucleophilic amino group of 2-aminophenol attacks the electrophilic carbonyl carbon of the chloroacetyl group.

-

Intramolecular Cyclization & Dehydration: The hydroxyl group of the resulting amide intermediate then acts as an intramolecular nucleophile, attacking the same carbonyl carbon. This forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield the aromatic benzoxazole ring. Using an acid catalyst like methanesulfonic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.[4]

Caption: Simplified mechanism for benzoxazole formation.

Experimental Protocol: 2-(Chloromethyl)benzoxazole (1)

| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Aminophenol | 1.0 | 109.13 | 10.91 g |

| Chloroacetic Acid | 1.05 | 94.50 | 9.92 g |

| Polyphosphoric Acid (PPA) | - | - | ~50 g |

| Temperature | - | - | 160-170 °C |

| Time | - | - | 3-4 hours |

Procedure:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-aminophenol (10.91 g, 0.1 mol) and chloroacetic acid (9.92 g, 0.105 mol).

-

Add polyphosphoric acid (~50 g) to the flask to create a stirrable paste.

-

Heat the reaction mixture with stirring in an oil bath to 160-170 °C. The mixture will become homogeneous.

-

Maintain the temperature and monitor the reaction progress by TLC (thin-layer chromatography) using a 7:3 hexane:ethyl acetate eluent system.

-

Upon completion (typically 3-4 hours), cool the reaction mixture to approximately 80-90 °C.

-

Carefully and slowly pour the warm mixture onto crushed ice (~300 g) in a large beaker with vigorous stirring.

-

Neutralize the resulting slurry by the slow addition of a 10 M sodium hydroxide solution until the pH reaches 7-8. A precipitate will form.

-

Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield 2-(Chloromethyl)benzoxazole (1) as a solid. Further purification can be achieved by recrystallization from ethanol/water.

Part 2: Elaboration to Benzoxazol-2-ylmethanesulfonamide

This stage transforms the reactive chloride into the primary sulfonamide via a three-step sequence, chosen for its reliability and use of common reagents.

Step 2a: Strecker Sulfite Alkylation

Causality: The Strecker sulfite alkylation is a classic and effective method for converting an alkyl halide into an alkyl sulfonate salt. It is a nucleophilic substitution reaction where the sulfite ion (SO₃²⁻) displaces the chloride. This method is preferable to direct oxidation routes from a thiol precursor, which can be malodorous and prone to side reactions.

Protocol: Sodium Benzoxazol-2-ylmethanesulfonate (2)

-

In a round-bottom flask, dissolve 2-(Chloromethyl)benzoxazole (1) (16.76 g, 0.1 mol) in 200 mL of a 1:1 ethanol/water mixture.

-

Add sodium sulfite (13.86 g, 0.11 mol) to the solution.

-

Heat the mixture to reflux (approx. 85-90 °C) with stirring for 6-8 hours.

-

After cooling to room temperature, the product may precipitate. If not, reduce the solvent volume under vacuum until a solid forms.

-

Filter the solid, wash with cold ethanol, and dry to yield Sodium Benzoxazol-2-ylmethanesulfonate (2) .

Step 2b: Conversion to Sulfonyl Chloride

Causality: The sulfonate salt must be converted to a more reactive sulfonyl chloride to facilitate amination. Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are standard for this transformation. They react with the sulfonate to replace the -ONa group with a chlorine atom. This is a critical activation step.[5]

Protocol: Benzoxazol-2-ylmethanesulfonyl Chloride (3)

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive gases.

-

Place the dried sulfonate salt (2) (23.32 g, 0.1 mol) in a flask.

-

Carefully add phosphorus pentachloride (22.9 g, 0.11 mol) in portions. The reaction may be exothermic.

-

Gently warm the mixture to 50-60 °C for 1-2 hours until the evolution of gas ceases and the mixture becomes a liquid.

-

Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess PCl₅ and hydrolyze the phosphoryl chloride byproduct.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with cold water, then with brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield crude Benzoxazol-2-ylmethanesulfonyl Chloride (3) , which is often used directly in the next step.

Step 2c: Amination to the Primary Sulfonamide

Causality: The reaction of a sulfonyl chloride with ammonia is the most direct method for the synthesis of primary sulfonamides.[6] The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic ammonia.

Protocol: Benzoxazol-2-ylmethanesulfonamide (4)

-

Cool a solution of concentrated aqueous ammonia (approx. 100 mL) in an ice bath.

-

Dissolve the crude sulfonyl chloride (3) in 100 mL of a suitable solvent like THF or acetone.

-

Add the solution of the sulfonyl chloride dropwise to the cold, vigorously stirred ammonia solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

A solid precipitate of the sulfonamide should form. Filter the product, wash extensively with cold water to remove ammonium salts, and dry under vacuum to yield Benzoxazol-2-ylmethanesulfonamide (4) .

Part 3: Final N-Acylation

The final stage involves the convergent coupling of the sulfonamide core with the prepared sidechain.

Step 3a: Preparation of 6-Methylhexanoyl Chloride

Causality: To facilitate the acylation of the sulfonamide nitrogen, the carboxylic acid sidechain must be activated. Conversion to the acyl chloride using thionyl chloride is a standard, high-yielding method that produces only gaseous byproducts (SO₂ and HCl), simplifying workup.[7][8]

Protocol: 6-Methylhexanoyl Chloride (5)

-

In a flask equipped with a reflux condenser and a gas outlet connected to a trap, place 6-methylhexanoic acid (13.02 g, 0.1 mol).

-

Add thionyl chloride (11 mL, 0.15 mol) dropwise.

-

Heat the mixture to a gentle reflux (approx. 80 °C) for 2 hours.

-

After cooling, remove the excess thionyl chloride by distillation under reduced pressure to yield 6-Methylhexanoyl Chloride (5) as an oil, which can be used without further purification.

Step 3b: Final Coupling Reaction

Causality: The nitrogen atom of the primary sulfonamide is weakly acidic and can be deprotonated by a suitable base (e.g., potassium carbonate) to form a nucleophilic anion. This anion then attacks the electrophilic carbonyl of the acyl chloride in a standard nucleophilic acyl substitution to form the final product.

| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount |

| Benzoxazol-2-ylmethanesulfonamide (4) | 1.0 | 226.24 | 2.26 g |

| 6-Methylhexanoyl Chloride (5) | 1.1 | 148.63 | 1.64 g |

| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | 2.07 g |

| Solvent | - | - | Acetone (~50 mL) |

| Time | - | - | 4-6 hours |

Protocol: Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) (6)

-

Suspend Benzoxazol-2-ylmethanesulfonamide (4) (2.26 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol) in 50 mL of anhydrous acetone.

-

Add 6-Methylhexanoyl Chloride (5) (1.64 g, 11 mmol) dropwise to the stirred suspension.

-

Heat the reaction to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool to room temperature and filter off the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product (6) .

Conclusion

This guide has detailed a logical and robust three-part synthetic strategy for the preparation of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate). By leveraging well-established and reliable transformations such as benzoxazole cyclization, Strecker sulfite alkylation, and standard acylation chemistry, this pathway provides a clear and reproducible route to the target molecule. The protocols and mechanistic rationale provided herein serve as a solid foundation for researchers engaged in the synthesis of novel benzoxazole-sulfonamide conjugates for applications in drug discovery and development.

References

- BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.

- National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

-

Pingaew, R., et al. (2008). Methanesulfonic acid as a highly effective catalyst for a convenient and one-pot synthesis of 2-substituted benzoxazoles. Molecules. [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

-

Organic Syntheses. (n.d.). N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. [Link]

-

Nguyen, T., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles. Molecules. [Link]

-

ResearchGate. (2023). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. [Link]

-

MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

ResearchGate. (n.d.). Various pathways for the synthesis of benzoxazole using 2-aminophenol and different substrates. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

-

National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL p-TOLUATE. [Link]

-

PrepChem.com. (n.d.). Synthesis of hexanoylchloride. [Link]

-

PrepChem.com. (n.d.). Synthesis of Step B2: The production of (+)-4-methylhexanoyl chloride. [Link]

-

ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. [Link]

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hexanoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) is a complex organic molecule that integrates three key chemical moieties: a benzoxazole core, a methanesulfonamide linker, and an N-acylated 6-methyl-hexanoate side chain. The convergence of these functional groups suggests a potential for diverse biological activities, drawing from the well-documented pharmacological profiles of both benzoxazoles and sulfonamides. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, and its potential biological significance, offering a foundational resource for researchers in medicinal chemistry and drug discovery.

The benzoxazole nucleus is a prominent heterocyclic scaffold known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] Sulfonamides are a cornerstone of antibacterial therapy and are also found in drugs with diuretic, hypoglycemic, and anti-inflammatory properties.[4] The N-acyl sulfonamide linkage can act as a bioisostere for carboxylic acids, potentially influencing the compound's acidity, hydrogen bonding capacity, and overall pharmacokinetic profile.[5][6]

This molecule is identified by the CAS Number 1076198-89-4 and is also known as a potential impurity of the drug Zonisamide, referred to as "Zonisamide Impurity 9".[7] This association suggests that its characterization is relevant for the quality control and safety assessment of Zonisamide-related pharmaceuticals.

Chemical and Physical Properties

Based on its chemical structure and information from chemical suppliers, the general properties of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) can be summarized as follows. It is important to note that specific experimental data for this compound is not widely available in published literature; therefore, some properties are inferred from its constituent parts and supplier data.

| Property | Value | Source |

| CAS Number | 1076198-89-4 | [8][9][10] |

| Molecular Formula | C15H20N2O5S | [8][10] |

| Molecular Weight | 340.39 g/mol | [10] |

| Appearance | Crystalline powder or Orange Wax | [7][8][10] |

| Storage | 2-8°C, sealed well | [8][10] |

| Predicted pKa | 9.98 ± 0.40 | [7] |

| Canonical SMILES | COC(=O)CCCCNS(=O)(=O)CC1=NC2=CC=CC=C2O1 | [7] |

| InChI Key | GATCNPMBKDSDPK-UHFFFAOYSA-N | [7] |

The lipophilicity and electronic properties of the benzoxazole ring, combined with the hydrogen bonding capabilities of the sulfonamide group, are expected to significantly influence the molecule's interaction with biological targets.[11]

Synthesis and Characterization

A plausible synthetic pathway for Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) can be conceptualized as a multi-step process. The following is a proposed synthetic workflow based on established organic chemistry principles for the formation of N-acyl sulfonamides.[12][13]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate).

Experimental Protocol: N-Acylation of Benzoxazolemethanesulfonamide

This protocol outlines a general procedure for the N-acylation of a sulfonamide intermediate.

-

Activation of 6-methyl-hexanoic acid:

-

Dissolve 6-methyl-hexanoic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Alternatively, convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.[13]

-

-

N-Acylation Reaction:

-

In a separate flask, dissolve the benzoxazolemethanesulfonamide intermediate in an anhydrous aprotic solvent.

-

Add a non-nucleophilic base, such as triethylamine or pyridine, to deprotonate the sulfonamide nitrogen.[13][14]

-

Slowly add the activated 6-methyl-hexanoic acid derivative to the sulfonamide solution at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

-

Characterization Workflow

Caption: Standard workflow for the characterization of the synthesized compound.

Potential Biological and Pharmacological Significance

The chemical structure of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) suggests several avenues for biological activity, primarily stemming from the benzoxazole and sulfonamide moieties.

-

Antimicrobial and Antifungal Activity: Benzoxazole derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal properties.[1][11][15] The presence of this core structure in the target molecule makes it a candidate for screening against various bacterial and fungal strains.

-

Anti-inflammatory and Analgesic Effects: Many benzoxazole-containing compounds have demonstrated potent anti-inflammatory and analgesic activities, often through the inhibition of enzymes like cyclooxygenase (COX).[1]

-

Anticancer Potential: The benzoxazole scaffold is present in numerous compounds with demonstrated anticancer activity.[2][3] The potential for the title compound to exhibit cytotoxic effects against cancer cell lines warrants investigation.

-

Enzyme Inhibition: Sulfonamides are classic enzyme inhibitors, most notably of dihydropteroate synthase in bacteria.[4] The N-acyl sulfonamide group can also mimic the transition state of other enzymatic reactions, making it a versatile pharmacophore for targeting various enzymes.

Conclusion

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) represents a molecule of interest for medicinal chemists and drug discovery scientists. Its hybrid structure, combining the pharmacologically rich benzoxazole core with a versatile sulfonamide linker, suggests a high potential for diverse biological activities. While specific experimental data on this compound remains limited, this guide provides a solid theoretical framework for its synthesis, characterization, and potential therapeutic applications. Further research into this and structurally related molecules could unveil novel therapeutic agents with unique pharmacological profiles.

References

- Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives.

- Barancelli, D. A., et al. (2022). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 13(7), 834-846.

- Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Arkivoc, 2004(12), 14-22.

-

Pharmaffiliates. (n.d.). Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate). Retrieved from [Link]

- Singh, U. P., & Bhat, H. R. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini reviews in medicinal chemistry, 15(13), 1126–1137.

- Kumar, R., et al. (2018).

- Zhang, Z., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)

- Imron, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of microbiology, 203(6), 2793–2804.

- Sharma, Dr. R. K., et al. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(6), 56-65.

-

National Center for Biotechnology Information. (n.d.). Methyl hexanoate. PubChem Compound Database. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC.

-

National Center for Biotechnology Information. (n.d.). Methanesulfonamide. PubChem Compound Database. Retrieved from [Link]

- YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(11).

-

ResearchGate. (n.d.). Physical properties of the benzoxazole derivatives. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC.

- Horwitz, W. (1976). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 59(5), 1025-1031.

- Olender, D., et al. (2018). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Acta poloniae pharmaceutica, 75(1), 103-110.

- Angeli, A., et al. (2020). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 25(18), 4284.

-

FooDB. (n.d.). Showing Compound Benzoxazole (FDB004443). Retrieved from [Link]

- Royal Society of Chemistry. (2019).

- ResearchGate. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications.

- Google Patents. (n.d.). WO2020148787A1 - Enantioselective synthesis of brivaracetam and intermediates thereof.

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Szymańska, E., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(11), 3291.

-

Pharmaffiliates. (n.d.). N-Methyl methanesulfonamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate), CasNo.1076198-89-4 BOC Sciences United States [bocscichem.lookchem.com]

- 9. Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) [lgcstandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. mdpi.com [mdpi.com]

- 12. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Chemical Entity

The confluence of privileged pharmacological scaffolds within a single molecular entity presents a compelling opportunity for novel therapeutic intervention. Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) represents such a molecule, integrating the biologically versatile benzoxazole ring system with the well-established methanesulfonamide functional group. While direct empirical data on this specific conjugate remains nascent, a robust mechanistic hypothesis can be formulated based on the extensive pharmacology of its constituent moieties. This guide provides a comprehensive, technically-grounded framework for investigating the putative mechanism of action of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate), offering a roadmap for its preclinical evaluation.

The benzoxazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This versatility is attributed to its ability to act as a bioisostere for natural purine nucleobases, facilitating interactions with a variety of biopolymers.[1] Concurrently, the methanesulfonamide group is a critical pharmacophore in modern drug design, valued for its ability to engage in hydrogen bonding and its strong electron-withdrawing nature, which has been leveraged in the development of therapies for cancer, inflammation, and infectious diseases.[4] The strategic amalgamation of these two pharmacores in Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) suggests a potential for synergistic or unique biological effects.

This document will, therefore, dissect the probable molecular targets and signaling pathways influenced by this compound, propose detailed experimental protocols for the validation of these hypotheses, and present the anticipated data in a structured and actionable format.

Part 1: A Deep Dive into the Hypothesized Mechanism of Action

Based on the rich pharmacology of benzoxazole and methanesulfonamide derivatives, we postulate that Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) is likely to exert its primary effects through the modulation of key inflammatory and cell signaling pathways. A dual-pronged mechanism is proposed, targeting both enzymatic and transcriptional regulators of cellular homeostasis.

Primary Postulated Target: Cyclooxygenase-2 (COX-2) Inhibition

A significant body of research highlights the role of benzoxazole and methanesulfonamide derivatives as potent anti-inflammatory agents, often through the selective inhibition of COX-2.[5][6] The methanesulfonamido moiety has been successfully employed as a bioisostere for the methylsulfonyl group found in selective COX-2 inhibitors like rofecoxib.[4] We hypothesize that the methanesulfonamide portion of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) will orient within the active site of the COX-2 enzyme, while the benzoxazole core may provide additional stabilizing interactions, enhancing both potency and selectivity.

Secondary Postulated Target: Modulation of the NF-κB Signaling Pathway

The anti-inflammatory and anticancer activities of many benzoxazole-containing compounds are linked to their ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response and cellular proliferation.[7] We propose that Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) may inhibit the NF-κB pathway, potentially by interfering with the upstream IκB kinase (IKK) complex or by directly impeding the nuclear translocation of NF-κB subunits.

The following diagram illustrates the proposed dual mechanism of action:

Caption: Experimental workflow for mechanism validation.

Part 3: Anticipated Data and Interpretation

The successful execution of the aforementioned protocols is expected to yield a clear and quantitative understanding of the compound's mechanism of action.

Quantitative Data Summary

The following table structure should be used to summarize the key quantitative data obtained from the in vitro and cellular assays:

| Parameter | Value |

| COX-1 IC50 (µM) | [Insert Value] |

| COX-2 IC50 (µM) | [Insert Value] |

| COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | [Insert Value] |

| NF-κB Reporter Assay IC50 (µM) | [Insert Value] |

Interpretation of Expected Outcomes

-

High COX-2 Selectivity: A significantly lower IC50 for COX-2 compared to COX-1 would strongly support our primary hypothesis and suggest a favorable gastrointestinal safety profile.

-

Dose-Dependent NF-κB Inhibition: A clear dose-response relationship in the NF-κB reporter assay would validate the compound's activity on this pathway.

-

Modulation of Pathway Phosphorylation: A reduction in the levels of phosphorylated IκBα and p65, as determined by Western blot, would provide direct evidence of the compound's interference with the NF-κB signaling cascade.

Conclusion: A Path Forward

This technical guide provides a scientifically rigorous and experimentally actionable framework for elucidating the mechanism of action of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate). By systematically investigating its effects on key inflammatory pathways, we can build a comprehensive understanding of its therapeutic potential. The proposed studies are designed to be self-validating, with each experimental stage providing crucial data to inform the next. The insights gained from this research will be invaluable for the continued development of this promising novel chemical entity.

References

- BenchChem. (n.d.). biological activity of methanesulfonamide derivatives.

- Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

- Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

- Watanabe, M., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444.

- Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

- Akhila, S., et al. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review.

- Slideshare. (n.d.). Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflammatory agents.

- PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.

- ResearchGate. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.

- Abdullahi, A., & Yeong, K. Y. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33, 406–438.

- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

- PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.

- ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.

- PubMed. (n.d.). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines.

- ACS Publications. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry.

- Semantic Scholar. (n.d.). Targeting disease with benzoxazoles: a comprehensive review of recent developments.

- ResearchGate. (n.d.). Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation.

- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives.

- PubMed. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies.

- ResearchGate. (2024). Review on benzoxazole chemistry and pharmacological potential.

- Di Martino, S., & De Rosa, M. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some benzoxazole derivatives.

- Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A, 6(2), 188-197.

- ResearchGate. (2025). Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation.

- Pharmaffiliates. (n.d.). Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate).

- BOC Sciences. (n.d.). Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) CAS NO.1076198-89-4.

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflammatory agents | PDF [slideshare.net]

- 6. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Anticipated Biological Activity of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the potential biological activities of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate), a compound identified as an impurity of the antiepileptic drug Zonisamide.[1] While direct experimental data on this specific molecule is not publicly available, its chemical structure, featuring both a benzoxazole core and a methanesulfonamide group, suggests a rich potential for diverse pharmacological effects. This guide synthesizes information from structurally related compounds to build a scientifically grounded hypothesis of its biological profile and proposes detailed experimental workflows for its investigation.

Introduction: Unveiling a Molecule of Interest

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) (CAS No. 1076198-89-4) is a chemical entity with the molecular formula C15H20N2O5S.[1][2] It is described as an orange, waxy solid or crystalline powder.[1][2][3] Its primary significance in the current literature is its classification as an impurity related to the synthesis or degradation of Zonisamide, a marketed antiepileptic drug.[1] The presence of two key pharmacophores, the benzoxazole ring and the sulfonamide group, within its structure provides a strong rationale for exploring its intrinsic biological activities.

Table 1: Physicochemical Properties of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)

| Property | Value | Source |

| CAS Number | 1076198-89-4 | [1][2][3] |

| Molecular Formula | C15H20N2O5S | [1][2] |

| Molecular Weight | 340.39 g/mol | [3] |

| Appearance | Orange Wax / Crystalline Powder | [1][2][3] |

| Storage | 2-8°C Refrigerator | [3] |

The Benzoxazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The benzoxazole core is a heterocyclic aromatic compound that is a constituent of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a "privileged scaffold" in drug discovery.

Extensive research has demonstrated that benzoxazole derivatives possess a wide array of biological effects, including:

-

Antimicrobial Activity: Many benzoxazole analogs have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5]

-

Anticancer Activity: Certain benzoxazole derivatives have exhibited significant cytotoxic effects against various cancer cell lines, such as human colorectal carcinoma (HCT116).[5]

-

Anti-inflammatory and Immunosuppressive Effects: The benzoxazole scaffold is present in compounds that can modulate immune responses, for instance, by affecting T-lymphocyte activity, which is relevant in conditions like psoriasis.[4][6]

-

Antitubercular Activity: The benzoxazole moiety has been incorporated into novel compounds with promising activity against Mycobacterium tuberculosis.[7]

The presence of the benzoxazole ring in the target molecule suggests that it may exhibit one or more of these activities.

The Sulfonamide Group: A Cornerstone of Modern Therapeutics

The sulfonamide functional group is another key feature of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) and is a well-established pharmacophore in a multitude of approved drugs. Its ability to act as a mimic of carboxylic acids and to form key hydrogen bonds with biological targets underpins its therapeutic utility.

A prominent role of sulfonamides is in the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer.[8] Furthermore, benzenesulfonamide derivatives have been investigated as anticancer and antimicrobial agents.[8]

Relationship to Zonisamide: Clues from a Known Drug

The classification of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) as a Zonisamide impurity provides a critical starting point for hypothesizing its biological activity.[1] Zonisamide is a sulfonamide-containing antiepileptic drug with a multifactorial mechanism of action, including the blockade of voltage-gated sodium and T-type calcium channels, and weak inhibition of carbonic anhydrase.

The structural divergence of the target molecule from Zonisamide, particularly the replacement of the isoxazole ring with a benzoxazole ring and the presence of the N-(6-methyl-hexanoate) side chain, could lead to a modified pharmacological profile. It may retain some of the channel-blocking or CA-inhibitory activity of Zonisamide, or the benzoxazole moiety could confer entirely new biological properties.

Hypothesized Biological Activity Profile

Based on the analysis of its chemical scaffolds and its relationship to Zonisamide, we can postulate a hypothetical biological activity profile for Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate). This profile should be considered a set of testable hypotheses pending experimental validation.

-

Potential Anticancer Activity: The combination of the benzoxazole core and the sulfonamide group, both found in known anticancer agents, suggests a potential for antiproliferative effects against cancer cell lines.[5][8] The mechanism could involve the inhibition of carbonic anhydrase IX, which is overexpressed in many tumors.[8]

-

Potential Antimicrobial Activity: Both benzoxazole and sulfonamide moieties are independently associated with antimicrobial properties.[5][8] It is plausible that the compound could exhibit activity against various bacterial and fungal pathogens.

-

Potential Carbonic Anhydrase Inhibition: The presence of the sulfonamide group strongly suggests that the compound may act as a carbonic anhydrase inhibitor.[8] The specific isoforms it inhibits and its potency would need to be determined experimentally.

-

Potential Anti-inflammatory Activity: Given that benzoxazole derivatives have demonstrated anti-inflammatory and immunomodulatory effects, this is another area for investigation.[4][9]

Proposed Experimental Workflows for Activity Screening

To systematically investigate the hypothesized biological activities, a series of well-defined experimental protocols are proposed.

Anticancer Activity Screening

Objective: To determine the cytotoxic and antiproliferative effects of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) on a panel of human cancer cell lines.

Experimental Workflow:

Caption: Workflow for assessing anticancer activity using an MTT assay.

Step-by-Step Protocol:

-

Compound Preparation: Dissolve Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) in sterile DMSO to create a high-concentration stock solution. Prepare serial dilutions in cell culture medium.

-

Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF-7) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate media.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

Objective: To evaluate the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.

Experimental Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol (Broth Microdilution):

-

Compound Dilution: Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX).

Experimental Workflow:

Caption: Workflow for Carbonic Anhydrase inhibition assay.

Step-by-Step Protocol (Esterase Assay):

-

Reagents: Prepare a solution of the purified hCA isozyme, the test compound at various concentrations, and the substrate (p-nitrophenyl acetate) in an appropriate buffer.

-

Incubation: Pre-incubate the enzyme with the test compound (or vehicle control) for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. The CA will catalyze the hydrolysis of p-nitrophenyl acetate to p-nitrophenol, which is yellow.

-

Measurement: Monitor the increase in absorbance at 400 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

While Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) is currently documented only as a Zonisamide impurity, its chemical structure, containing both a benzoxazole scaffold and a sulfonamide moiety, strongly suggests the potential for significant biological activity. The proposed hypotheses—spanning anticancer, antimicrobial, and enzyme inhibitory effects—provide a clear roadmap for future investigation. The experimental workflows detailed in this guide offer a practical starting point for researchers to unlock the therapeutic potential of this intriguing molecule. Further studies, including in vivo efficacy and safety assessments, would be warranted should promising in vitro activity be discovered.

References

- Benzoxazolemethanesulfonamide-N-(6-methyl-hexano

- Benzoxazolemethanesulfonamide-N-(6-methyl-hexano

- CAS No : 1076198-89-4 | Product Name : Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate).

- Benzoxazole derivatives: design, synthesis and biological evalu

- Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psori

- Benzoxazole Derivatives as Promising Antitubercular Agents.

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC.

- Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psori

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm

Sources

- 1. Page loading... [guidechem.com]

- 2. Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate), CasNo.1076198-89-4 BOC Sciences United States [bocscichem.lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

"Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)" in vitro stability

This in-depth technical guide outlines a comprehensive strategy for evaluating the in vitro stability of the novel chemical entity "Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)." As this is a proprietary compound, this guide establishes a robust framework based on industry-standard practices for characterizing the metabolic fate and chemical stability of new drug candidates. Adherence to these protocols is crucial for making informed decisions in the drug development pipeline, from lead optimization to candidate selection.[1][2]

The benzoxazole scaffold is a prominent heterocycle in medicinal chemistry, with derivatives showing a wide array of biological activities.[3][4][5] Understanding the metabolic stability of a novel benzoxazole derivative is paramount, as it directly influences its pharmacokinetic profile, including half-life and potential for drug-drug interactions.[1][6] This guide will detail the essential in vitro assays required to build a comprehensive stability profile: microsomal stability, hepatocyte stability, and plasma stability.

Foundational Principles of In Vitro Stability Assessment

The primary objective of in vitro stability studies is to predict the in vivo metabolic fate of a drug candidate.[1] These assays provide critical data on a compound's susceptibility to enzymatic degradation, primarily in the liver, which is the main site of drug metabolism.[7] Key parameters derived from these studies, such as intrinsic clearance (CLint) and half-life (t½), are instrumental in forecasting human pharmacokinetics and guiding dose selection for clinical trials.[8][9]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of early in vitro metabolism and drug-drug interaction (DDI) studies in the drug development process.[10][11][12][13] The data generated from these assays are a critical component of the Investigational New Drug (IND) application.[9][14]

Hepatic Microsomal Stability Assay

The microsomal stability assay is a fundamental screen to evaluate a compound's susceptibility to Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[7][8] Liver microsomes are subcellular fractions containing these enzymes and are a cost-effective and high-throughput tool for early metabolic assessment.[7]

Rationale and Experimental Design

This assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[7][15] The rate of disappearance is used to calculate the intrinsic clearance, a measure of the inherent ability of the liver to metabolize a drug.[16]

Key Considerations:

-

Species Selection: It is crucial to assess microsomal stability across different species (e.g., human, rat, mouse) to understand potential interspecies differences in metabolism.[7] This comparative data is vital for selecting the appropriate animal models for preclinical toxicology studies.[9][17]

-

Cofactor Dependence: Running the assay with and without NADPH helps to distinguish between CYP-mediated metabolism and other potential degradation pathways.[7][8]

-

Controls: The inclusion of positive controls with known metabolic profiles (e.g., rapidly clearing Verapamil and slowly clearing Diazepam) is essential for validating the metabolic competency of the microsomal batch.[16][18] A negative control without the test compound (vehicle control) is also necessary.[16][18]

Detailed Experimental Protocol: Microsomal Stability

-

Preparation: Prepare stock solutions of "Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)" and control compounds in a suitable organic solvent like DMSO.[18]

-

Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).[7][18]

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.[8]

-

Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (e.g., 1 mM).[7][18]

-

Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[15][18]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[18][19]

Data Analysis and Interpretation

The concentration of the parent compound at each time point is determined. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½), and subsequently, the intrinsic clearance (CLint) is calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

dot

Caption: Microsomal Stability Assay Workflow.

Hypothetical Data Summary

| Compound | Species | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |

| Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) | Human | 45.2 | 30.7 | Moderate |

| Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) | Rat | 25.8 | 53.7 | Low |

| Verapamil (Control) | Human | 8.5 | 163.1 | Low |

| Diazepam (Control) | Human | > 60 | < 23.1 | High |

Hepatocyte Stability Assay

To gain a more comprehensive understanding of a compound's metabolic fate, stability studies in intact hepatocytes are essential.[16] Unlike microsomes, hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters, providing a more physiologically relevant in vitro system.[20]

Rationale and Experimental Design

This assay measures the disappearance of the parent compound in a suspension of hepatocytes.[20] It provides a more complete picture of hepatic clearance, encompassing both metabolic and transport processes.[20]

Key Considerations:

-

Cell Viability: Ensuring high viability of the cryopreserved hepatocytes upon thawing is critical for obtaining reliable data.

-

Plating and Attachment (for plated assays): For longer incubation times, plated hepatocytes that form a monolayer are used. Proper plating and cell attachment are crucial for maintaining cell health and metabolic function.[21]

-

Metabolite Identification: The spent media from hepatocyte incubations can be used for preliminary metabolite identification, offering early insights into the metabolic pathways of the compound.[22]

Detailed Experimental Protocol: Hepatocyte Stability

-

Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes and perform cell counting and viability assessment.

-

Incubation: Incubate a suspension of hepatocytes (e.g., 0.5 x 10^6 viable cells/mL) with the test compound at 37°C in a shaking water bath or on an orbital shaker.[23]

-

Time-course Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate metabolic activity with a cold organic solvent.[22][23]

-

Sample Processing and Analysis: Process the samples as described in the microsomal stability assay and analyze the supernatant by LC-MS/MS.[22]

Data Analysis and Interpretation

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells. This data, combined with microsomal stability data, helps to elucidate the roles of Phase I and Phase II metabolism in the compound's clearance.

dot

Caption: Hepatocyte Stability Assay Workflow.

Plasma Stability Assay

In addition to hepatic metabolism, drug candidates can be susceptible to degradation by enzymes present in blood plasma, such as esterases and hydrolases.[24] The plasma stability assay is therefore a critical study to assess a compound's stability in the systemic circulation.[25][26]

Rationale and Experimental Design

This assay evaluates the stability of a compound when incubated in plasma from different species at 37°C.[25][27] It is particularly important for compounds containing functionalities prone to hydrolysis, such as esters or amides.

Key Considerations:

-

Anticoagulant: The choice of anticoagulant in the plasma (e.g., heparin, EDTA) can influence enzyme activity and should be consistent.

-

Species Comparison: As with other stability assays, comparing stability in human and preclinical species plasma is important.[26]

-

Positive Control: A compound known to be unstable in plasma should be included to validate the assay.[28]

Detailed Experimental Protocol: Plasma Stability

-

Incubation: Add the test compound to plasma from the desired species in a 96-well plate.[24]

-

Time-course Incubation: Incubate the plate at 37°C with gentle shaking.[24]

-

Sampling and Termination: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots and stop the reaction by adding a cold organic solvent to precipitate plasma proteins.[24][25]

-

Sample Processing and Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.[24][25]

Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point is calculated relative to the zero-minute time point. The half-life in plasma is then determined. Significant degradation in plasma can indicate a short in vivo half-life and potential challenges in achieving therapeutic exposure.

dot

Caption: Plasma Stability Assay Workflow.

Conclusion

The in vitro stability assessment of "Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)" through microsomal, hepatocyte, and plasma stability assays provides a foundational understanding of its metabolic and chemical liabilities. The collective data from these studies are indispensable for predicting the in vivo pharmacokinetic behavior of this novel compound and for making data-driven decisions throughout the drug discovery and development process.[1] A compound with favorable in vitro stability is more likely to exhibit a desirable pharmacokinetic profile in vivo, ultimately increasing its probability of success as a therapeutic agent.

References

-

Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

-

Al-Salami, H., & Butt, G. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

-

ReadyCell. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

-

BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

-

Al-Salami, H., & Butt, G. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Retrieved from [Link]

-

Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2005). Development and application of high throughput plasma stability assay for drug discovery. International journal of pharmaceutics, 297(1-2), 110–119. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

-

Patel, K., & Patel, M. (2022). Stability Testing and its Role in Drug Development Process. Research and Reviews: Journal of Pharmaceutical Analysis, 11(1). Retrieved from [Link]

-

Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening. Retrieved from [Link]

-

Xu, Y., et al. (2022). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs, 14(1), 2092043. Retrieved from [Link]

-

Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

-

ResearchGate. (2023). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. Retrieved from [Link]

-

Ma, L., & Wen, B. (2012). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Current drug metabolism, 13(2), 133–146. Retrieved from [Link]

-

European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

-

Crown Bioscience. (2023). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. Retrieved from [Link]

-

S. Ferla, et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Medicinal Research Reviews. Retrieved from [Link]

-

BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

-

Nuvisan. (n.d.). Comprehensive in vitro DMPK services for drug development. Retrieved from [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

-

European Medicines Agency. (2012). Investigation of drug interactions - Scientific guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

-

Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

-

ECA Academy. (2024). ICH M12 Guideline on Drug Interaction Studies. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

-

Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

-

European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

-

MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

-

ResearchGate. (n.d.). Assay Guidance Manual for Drug Discovery: Technologies That Matter. Retrieved from [Link]

-

Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

-

European Medicines Agency. (2022). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. Retrieved from [Link]

-

International Journal of Research and Review. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

-

European Food Safety Authority. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). ADME DMPK Studies. Retrieved from [Link]

-

Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

Sources

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. criver.com [criver.com]

- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. mttlab.eu [mttlab.eu]

- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. labcorp.com [labcorp.com]

- 10. fda.gov [fda.gov]

- 11. bioivt.com [bioivt.com]

- 12. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. efsa.europa.eu [efsa.europa.eu]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. bioagilytix.com [bioagilytix.com]

- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 21. bdj.co.jp [bdj.co.jp]

- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 25. charnwooddiscovery.com [charnwooddiscovery.com]

- 26. Development and application of high throughput plasma stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Plasma Stability Assay | Domainex [domainex.co.uk]

- 28. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Spectroscopic Elucidation of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate): A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the anticipated spectroscopic data for the novel compound, Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate). In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to predict and interpret its characteristic spectral features. By synthesizing data from analogous benzoxazole and sulfonamide structures, this guide offers a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities. Detailed experimental protocols are provided to ensure the acquisition of high-quality data, alongside expert commentary on the causal relationships between molecular structure and spectral output.

Introduction: The Structural Imperative

Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The conjugation of a benzoxazole moiety with a sulfonamide and a lipidic ester chain, as in Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate), creates a molecule of significant interest for drug discovery and development. The precise elucidation of its three-dimensional structure is a critical prerequisite for understanding its structure-activity relationships (SAR) and advancing its therapeutic potential.

This guide presents a predictive spectroscopic profile of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate). The following sections will detail the expected ¹H and ¹³C NMR chemical shifts, the anticipated fragmentation patterns in mass spectrometry, and the characteristic vibrational frequencies in infrared spectroscopy. Each prediction is grounded in the analysis of its constituent functional groups and supported by data from structurally related compounds.

Molecular Structure and Predicted Spectroscopic Profile

The foundational step in any spectroscopic analysis is a clear understanding of the molecular structure. The structure of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) is presented below, with atoms numbered for clarity in the subsequent NMR analysis.

Figure 1: Structure of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical technique for the unambiguous structural characterization of organic molecules.[1] The predicted ¹H and ¹³C NMR data for Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) are presented below, based on typical chemical shifts for benzoxazole and sulfonamide derivatives.[1][2]

Predicted ¹H NMR Data

The ¹H NMR spectrum will provide crucial information about the number and chemical environment of protons in the molecule. The aromatic protons on the fused benzene ring are expected to resonate in the downfield region, generally between 7.0 and 8.5 ppm.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Benzoxazole) | 7.2 - 7.8 | m | - |

| NH (Sulfonamide) | ~11.0 | s (broad) | - |

| CH₂ (next to C=O) | ~2.4 | t | 7.5 |

| CH₂ (alkyl chain) | 1.2 - 1.7 | m | - |

| CH (on alkyl chain) | ~1.5 | m | - |

| CH₃ (on alkyl chain) | ~0.9 | d | 6.5 |

Table 1: Predicted ¹H NMR Data for Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate).

Predicted ¹³C NMR Data

In the ¹³C NMR spectrum, the carbonyl carbon of the ester is a key diagnostic signal, typically resonating in the range of δ 165-185 ppm.[3] The aromatic carbons of the benzoxazole core are expected to appear between δ 110-160 ppm.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~173 |

| C (Benzoxazole, C=N) | ~160 |

| C (Benzoxazole, aromatic) | 110 - 150 |

| CH₂ (next to C=O) | ~35 |

| CH₂ (alkyl chain) | 22 - 32 |

| CH (on alkyl chain) | ~38 |

| CH₃ (on alkyl chain) | ~22 |

Table 2: Predicted ¹³C NMR Data for Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate).

Experimental Protocol for NMR Data Acquisition

High-quality spectra are contingent upon proper sample preparation.[1]

-

Sample Preparation: Weigh 5-10 mg of the purified Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The residual solvent peak can serve as a secondary chemical shift reference.[1]

-

Instrumentation: Record spectra on a 400 or 500 MHz NMR spectrometer.[3]

-

Data Acquisition: Acquire ¹H NMR spectra with 16-32 scans and ¹³C NMR spectra with 1024-2048 scans.

Figure 2: Workflow for NMR Data Acquisition and Processing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Predicted Fragmentation Pattern